molecular formula C8H10O6 B1615912 Diethyl dioxobutanedioate CAS No. 59743-08-7

Diethyl dioxobutanedioate

Cat. No. B1615912
CAS RN: 59743-08-7
M. Wt: 202.16 g/mol
InChI Key: HYFOWJVQCLIAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl dioxobutanedioate is a useful research compound. Its molecular formula is C8H10O6 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl dioxobutanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl dioxobutanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl dioxobutanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59743-08-7

Product Name

Diethyl dioxobutanedioate

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

diethyl 2,3-dioxobutanedioate

InChI

InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3

InChI Key

HYFOWJVQCLIAIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=O)C(=O)C(=O)OCC

Other CAS RN

59743-08-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

L-Tartaric acid diethyl ester (300 g), acetic acid (3 l), 1,3-dibromo-5,5-dimethylhydantoin (894 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (4.5 g) were mixed, and the reaction solution was stirred at 55° C. for 3 hours. The reaction solution was concentrated under reduced pressure until its volume became 1.5 l to afford a solution of the title compound in acetic acid as a yellow liquid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
894 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

L-Tartaric acid diethyl ester (10.0 g), acetic acid (100 ml), N-bromosuccinimide (34.5 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (0.15 g) were mixed, and the reaction solution was stirred at 55° C. for 3 hours. The reaction solution was concentrated under reduced pressure until its volume became 50 ml to afford a solution of diethyl dioxobutanedioate in acetic acid as a yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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